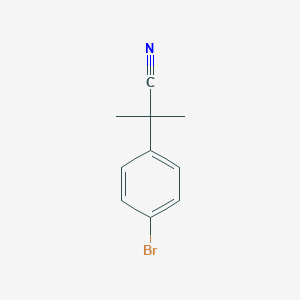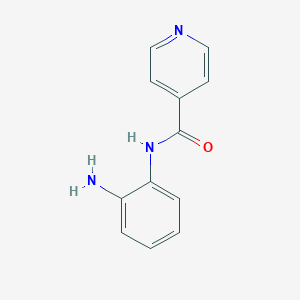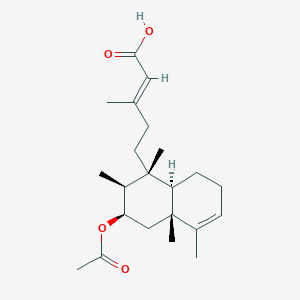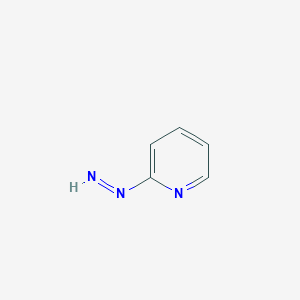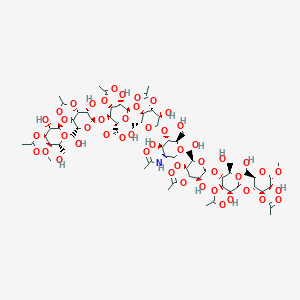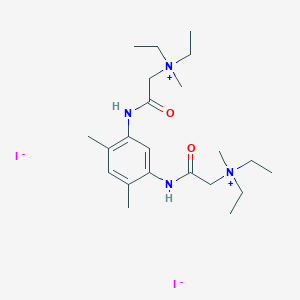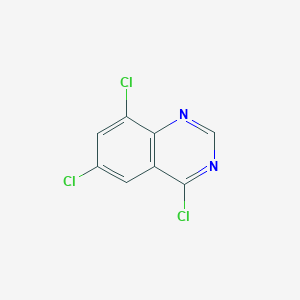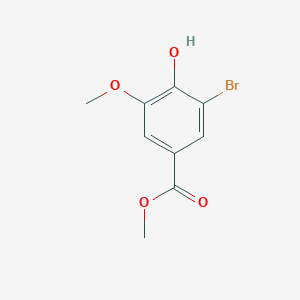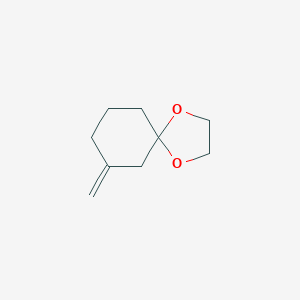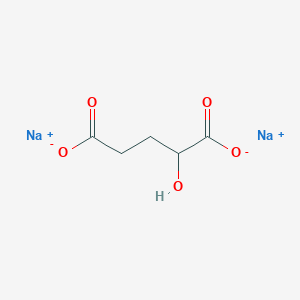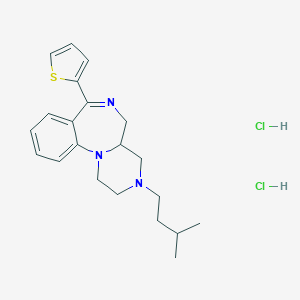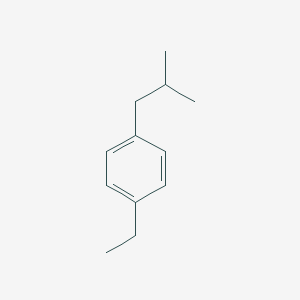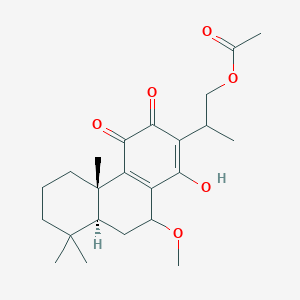
16-Acetoxy-7alpha-methoxyroyleanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
16-Acetoxy-7alpha-methoxyroyleanone, also known as AMR, is a natural compound found in the roots of the medicinal plant Salvia miltiorrhiza. It has been extensively studied for its potential therapeutic applications due to its anti-inflammatory, antioxidant, and anticancer properties.
作用機序
16-Acetoxy-7alpha-methoxyroyleanone exerts its therapeutic effects through various mechanisms such as the regulation of inflammatory cytokines, inhibition of oxidative stress, and modulation of signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are involved in the development of inflammatory diseases. 16-Acetoxy-7alpha-methoxyroyleanone also inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
生化学的および生理学的効果
16-Acetoxy-7alpha-methoxyroyleanone has been shown to have several biochemical and physiological effects such as reducing inflammation, inhibiting oxidative stress, and promoting cell death in cancer cells. It has also been shown to improve cardiovascular health by reducing blood pressure and improving lipid metabolism.
実験室実験の利点と制限
One of the advantages of using 16-Acetoxy-7alpha-methoxyroyleanone in lab experiments is its natural origin, which makes it less toxic and more biocompatible compared to synthetic compounds. Additionally, 16-Acetoxy-7alpha-methoxyroyleanone has been shown to have low toxicity and high selectivity towards cancer cells, making it a potential candidate for cancer therapy. However, one of the limitations of using 16-Acetoxy-7alpha-methoxyroyleanone in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
Several future directions for 16-Acetoxy-7alpha-methoxyroyleanone research include exploring its potential as a therapeutic agent in various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Additionally, further studies are needed to understand the molecular mechanisms underlying its anticancer properties and to optimize its pharmacokinetic properties for clinical use. Furthermore, the development of novel drug delivery systems for 16-Acetoxy-7alpha-methoxyroyleanone could enhance its therapeutic efficacy and reduce its limitations in lab experiments.
Conclusion
In conclusion, 16-Acetoxy-7alpha-methoxyroyleanone is a natural compound with potential therapeutic applications in various diseases due to its anti-inflammatory, antioxidant, and anticancer properties. Its natural origin and low toxicity make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties for clinical use.
合成法
16-Acetoxy-7alpha-methoxyroyleanone can be extracted from the roots of Salvia miltiorrhiza using various methods such as steam distillation, Soxhlet extraction, and ultrasonic-assisted extraction. However, the most efficient method for obtaining 16-Acetoxy-7alpha-methoxyroyleanone is through the use of supercritical fluid extraction (SFE) with carbon dioxide as the solvent. This method not only yields a high purity of 16-Acetoxy-7alpha-methoxyroyleanone but also has a low impact on the environment.
科学的研究の応用
16-Acetoxy-7alpha-methoxyroyleanone has been extensively studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases. Several studies have shown that 16-Acetoxy-7alpha-methoxyroyleanone has anti-inflammatory and antioxidant properties that can help in reducing inflammation and oxidative stress, which are major contributors to the development of these diseases.
特性
CAS番号 |
109974-33-6 |
|---|---|
製品名 |
16-Acetoxy-7alpha-methoxyroyleanone |
分子式 |
C23H32O6 |
分子量 |
404.5 g/mol |
IUPAC名 |
2-[(4bS,8aS)-1-hydroxy-10-methoxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate |
InChI |
InChI=1S/C23H32O6/c1-12(11-29-13(2)24)16-19(25)17-14(28-6)10-15-22(3,4)8-7-9-23(15,5)18(17)21(27)20(16)26/h12,14-15,25H,7-11H2,1-6H3/t12?,14?,15-,23-/m0/s1 |
InChIキー |
IFFRMUPHOJDCJS-RXIKFYCZSA-N |
異性体SMILES |
CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3CC2OC)(C)C)C)O |
SMILES |
CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2OC)(C)C)C)O |
正規SMILES |
CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2OC)(C)C)C)O |
同義語 |
16-AC-7-MR 16-acetoxy-7 alpha-methoxyroyleanone 16-acetoxy-7-methoxyroyleanone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



